Bexarotene-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

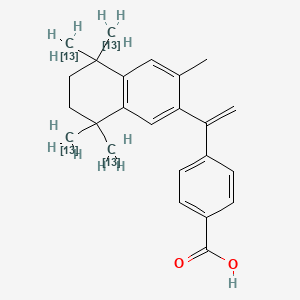

2D Structure

3D Structure

Properties

IUPAC Name |

4-[1-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMQTYZDKMPEU-PQVJJBODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661809 | |

| Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185030-01-6 | |

| Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bexarotene-13C4: A Technical Guide to Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, analysis, and quality control of Bexarotene-13C4, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the retinoid X receptor (RXR) agonist, Bexarotene. This document details the methodologies for ensuring high isotopic purity, a critical parameter for accurate bioanalytical quantification.

Introduction to this compound

Bexarotene is a potent and selective agonist of retinoid X receptors (RXRs) and is utilized in the treatment of cutaneous T-cell lymphoma. To accurately quantify Bexarotene in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is essential. This compound, with four carbon-13 isotopes incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based bioanalysis. Its identical chemical properties to Bexarotene and distinct mass allow for precise correction of matrix effects and variations in sample processing and instrument response.

The isotopic purity of this compound is of paramount importance. High isotopic enrichment ensures that the contribution of the unlabeled analyte in the internal standard solution is minimal, thereby guaranteeing the accuracy and reliability of the quantitative data. This guide outlines the synthetic strategies and analytical methodologies employed to produce and verify the high isotopic purity of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process designed to strategically incorporate the four carbon-13 atoms into the benzoic acid moiety of the molecule. While specific proprietary methods may vary between manufacturers, a general and plausible synthetic route can be extrapolated from the known synthesis of bexarotene and its analogs. A key step often involves a Wittig reaction to form the ethenyl bridge and a Friedel-Crafts acylation to connect the two main fragments of the molecule.

General Synthetic Scheme

A likely synthetic approach would utilize a 13C-labeled precursor for the benzoic acid portion of the molecule. For instance, a 13C-labeled terephthalic acid derivative could be used as a starting material.

Key Synthetic Steps:

-

Preparation of the 13C-labeled Benzoyl Chloride: A monomethyl ester of a 13C-labeled terephthalic acid is converted to its corresponding acid chloride.

-

Friedel-Crafts Acylation: The 13C-labeled benzoyl chloride is reacted with the tetrahydronaphthalene moiety under Friedel-Crafts conditions to form a ketone intermediate.

-

Wittig Reaction: The ketone intermediate undergoes a Wittig reaction with a phosphonium ylide to introduce the ethenyl group, resulting in the methyl ester of this compound.

-

Saponification: The final step involves the hydrolysis of the methyl ester to yield the carboxylic acid, this compound.

Experimental Protocol: A Plausible Synthesis

The following is a representative, non-proprietary protocol for the synthesis of Bexarotene, which can be adapted for the synthesis of this compound by utilizing a 13C-labeled starting material for the benzoic acid moiety.

Step 1: Friedel-Crafts Acylation

-

To a solution of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Slowly add a solution of monomethyl terephthaloyl chloride-[13C4] at a controlled temperature.

-

Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quench the reaction with an aqueous acid solution and perform an extractive workup.

-

Purify the resulting ketone intermediate by column chromatography.

Step 2: Wittig Reaction

-

Prepare a phosphonium ylide by reacting methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., tetrahydrofuran).

-

Add a solution of the ketone intermediate from Step 1 to the ylide suspension at a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction and perform an extractive workup.

-

Purify the resulting methyl ester of this compound by column chromatography.

Step 3: Saponification

-

Dissolve the purified methyl ester in a mixture of an alcohol (e.g., methanol) and an aqueous base (e.g., potassium hydroxide).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Caption: A generalized workflow for the synthesis of this compound.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical quality attribute. It is typically determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for assessing isotopic purity. By comparing the signal intensity of the labeled compound to any residual unlabeled compound, the isotopic enrichment can be accurately determined.

3.1.1. Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Monitored Ions:

-

Bexarotene (unlabeled): m/z corresponding to [M+H]+ or [M-H]-.

-

This compound: m/z corresponding to [M+4+H]+ or [M+4-H]-.

-

-

-

Data Analysis: The isotopic purity is calculated as the percentage of the peak area of the 13C4-labeled species relative to the sum of the peak areas of the labeled and unlabeled species.

3.1.2. Representative Data Presentation

The following table illustrates how the isotopic purity data for a batch of this compound might be presented.

| Analyte | Molecular Formula | Theoretical Mass (Da) | Measured Mass (Da) | Peak Area | Isotopic Purity (%) |

| Bexarotene | C24H28O2 | 348.2089 | 348.2091 | 1,500 | 99.5% |

| This compound | C20¹³C4H28O2 | 352.2223 | 352.2225 | 298,500 |

Note: The data presented in this table is for illustrative purposes only and does not represent a specific batch of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides direct evidence of the incorporation and position of the 13C labels. By comparing the integrals of the signals from the 13C-enriched carbons to those of the naturally abundant carbons, the isotopic enrichment can be confirmed.

3.2.1. Experimental Protocol: 13C NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard proton-decoupled 13C NMR experiment.

-

Data Analysis: The spectrum will show highly intense signals for the four 13C-labeled carbons in the benzoic acid ring. The isotopic enrichment can be estimated by comparing the intensity of these signals to the other carbon signals in the molecule, taking into account the natural abundance of 13C.

Caption: A workflow diagram for the analytical determination of this compound isotopic purity.

Chemical Purity and Characterization

In addition to isotopic purity, the chemical purity of this compound must be established to ensure that it is free from other impurities that could interfere with bioanalytical assays.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or photodiode array (PDA) detection is used to determine the chemical purity of the final product.

| Parameter | Specification |

| Purity (by HPLC) | ≥ 98% |

| Identification | Conforms to the structure by ¹H NMR and Mass Spectrometry |

| Appearance | White to off-white solid |

Structural Confirmation

The structure of this compound is confirmed by ¹H NMR and mass spectrometry, ensuring that the correct compound has been synthesized.

Conclusion

The isotopic purity of this compound is a critical factor in its function as a reliable internal standard for the bioanalysis of Bexarotene. Through carefully controlled synthesis and rigorous analytical testing using mass spectrometry and NMR spectroscopy, a high level of isotopic enrichment can be achieved and verified. This technical guide provides a framework for understanding the essential aspects of the synthesis and quality control of this compound, ensuring its suitability for demanding research and drug development applications.

An In-depth Technical Guide to Bexarotene-13C4 (CAS: 1185030-01-6)

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of Bexarotene-13C4, the isotopically labeled analog of the potent retinoid X receptor (RXR) agonist, Bexarotene. This document details its physicochemical properties, mechanism of action through the RXR signaling pathway, and provides detailed experimental protocols for its application in research and development.

Core Compound Data

This compound is a stable isotope-labeled version of Bexarotene, designed for use as an internal standard in quantitative bioanalysis and for metabolic fate studies. The four ¹³C atoms provide a distinct mass shift, enabling precise quantification and differentiation from the unlabeled drug in mass spectrometry-based assays.

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1185030-01-6 |

| Molecular Formula | C₂₀¹³C₄H₂₈O₂ |

| Molecular Weight | 352.45 g/mol |

| Exact Mass | 352.22234947 Da |

| Appearance | White to Off-White Solid |

| Storage | 2-8°C, Refrigerator |

Physicochemical Properties

Key physicochemical properties of this compound are presented in the following table.

| Property | Value |

| XLogP3-AA (Lipophilicity) | 7.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 37.3 Ų |

Mechanism of Action: The Retinoid X Receptor (RXR) Signaling Pathway

Bexarotene is a high-affinity, selective agonist for the retinoid X receptors (RXRα, RXRβ, and RXRγ). These receptors are ligand-activated transcription factors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. RXRs function by forming heterodimers with other nuclear receptors, including retinoic acid receptors (RARs), the vitamin D receptor (VDR), thyroid hormone receptors (TRs), and peroxisome proliferator-activated receptors (PPARs).

Upon binding of Bexarotene, the RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of Bexarotene in biological matrices using LC-MS/MS. Below are detailed protocols for its use in such assays, as well as protocols for in vitro assays investigating the biological activity of Bexarotene.

LC-MS/MS Quantification of Bexarotene in Human Plasma

This protocol describes a sensitive and selective method for the quantification of Bexarotene in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Bexarotene analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Acetic acid

-

Water (HPLC grade)

3.1.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Bexarotene and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Bexarotene stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in 50% methanol.

-

Mobile Phase: Mobile Phase A: 5 mM ammonium acetate in water, pH adjusted to 4.6 with acetic acid. Mobile Phase B: Methanol.

3.1.3. Sample Preparation

-

Pipette 50 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of methanol containing 0.1% acetic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

3.1.4. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax SB-C18, 4.6 x 50 mm, 5 µm

-

Column Temperature: 40°C

-

Flow Rate: 0.45 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-1 min: 70% B

-

1-3 min: 70-95% B

-

3-4 min: 95% B

-

4-4.1 min: 95-70% B

-

4.1-6 min: 70% B

-

-

MS System: API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

Bexarotene: Q1 347.2 -> Q3 303.2

-

This compound: Q1 351.2 -> Q3 307.2

-

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of Bexarotene on the proliferation of cancer cell lines.

3.2.1. Materials and Reagents

-

Human cancer cell line (e.g., cutaneous T-cell lymphoma cell lines like Hut78)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Bexarotene

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

3.2.2. Procedure

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Bexarotene in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is <0.1%.

-

Remove the medium from the wells and add 100 µL of the Bexarotene dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by Bexarotene in cancer cells.

3.3.1. Materials and Reagents

-

Human cancer cell line

-

Complete cell culture medium

-

Bexarotene

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

3.3.2. Procedure

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of Bexarotene (and a DMSO vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound with the isotopic labels on the gem-dimethyl groups is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Bexarotene and methods for isotopic labeling of related precursors. The key step involves the introduction of the four ¹³C-labeled methyl groups onto a tetralone intermediate.

4.1. Proposed Synthetic Scheme

The synthesis would likely begin with a suitable tetralone precursor, which can be methylated using a ¹³C-labeled methylating agent.

-

Synthesis of ¹³C-labeled 2,2-dimethyl-tetralone: A multi-step synthesis starting from a tetralone can be employed. This involves a deprotonation-methylation sequence using a strong base followed by reaction with ¹³C-labeled methyl iodide (¹³CH₃I). This step would be repeated to introduce the four ¹³C-labeled methyl groups at the C5 and C8 positions of the tetrahydronaphthalene ring system.

-

Friedel-Crafts Acylation: The resulting ¹³C₄-labeled tetrahydronaphthalene derivative is then acylated with 4-carbomethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the benzoyl group.

-

Wittig Reaction: The ketone is converted to the vinyl group via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base.

-

Saponification: The final step is the hydrolysis of the methyl ester to the carboxylic acid to yield this compound.

Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. The experimental protocols provided are based on published literature and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

Bexarotene-13C4: A Technical Guide to Solubility Across Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation: Solubility of Bexarotene

The following tables summarize the quantitative and qualitative solubility of bexarotene in a range of common laboratory solvents. This data is crucial for the preparation of stock solutions, formulation development, and various in vitro and in vivo experimental setups.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 60-70 mg/mL[1][2][3] | Ambient/Warmed | Some sources recommend warming to achieve higher concentrations.[1] |

| Ethanol | 10 mg/mL | Warmed | Warming is recommended to aid dissolution. |

| Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | - |

| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | Not Specified | For achieving solubility in aqueous buffers, initial dissolution in DMF is recommended. |

Qualitative and Semi-Quantitative Solubility Data

| Solvent | Solubility | Source Descriptor |

| Water | Insoluble/Poorly Soluble | Estimated to be around 10-50 μM. |

| Dichloromethane | Soluble | - |

| Polyethylene Glycol (PEG) | Slightly Soluble | Mentioned as a vehicle in soft capsule formulations. |

| Vegetable Oils | Slightly Soluble | - |

Experimental Protocols

This section details the methodologies for determining both thermodynamic and kinetic solubility, providing a framework for researchers to conduct their own assessments.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

-

Preparation: Weigh an excess amount of Bexarotene-13C4 into a clean, sealable vessel (e.g., a glass vial or flask). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a precise volume of the desired solvent to the vessel.

-

Equilibration: Seal the vessel and place it in a shaker or agitator at a controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration (using a filter that does not bind the compound) is employed.

-

Quantification: Carefully aspirate the supernatant (the saturated solution) and dilute it with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of certain experimental setups.

Principle: A concentrated stock solution of the compound in a strong organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS).

-

Incubation: Incubate the plate at a controlled temperature for a specified period (e.g., 1-2 hours).

-

Precipitation Detection: The formation of a precipitate can be detected by various methods, including:

-

Nephelometry: Measures the scattering of light caused by suspended particles.

-

UV-Vis Spectroscopy: After filtering the solutions, the absorbance of the filtrate is measured to determine the concentration of the dissolved compound.

-

Visual Inspection: A qualitative assessment of turbidity.

-

-

Data Analysis: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that remains clear (no precipitate).

Mandatory Visualizations

Bexarotene Signaling Pathway

Bexarotene is a selective agonist for the Retinoid X Receptor (RXR). Upon binding, RXR forms heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptors (TRs). These heterodimers then bind to response elements on DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

Caption: Bexarotene activates RXR, leading to heterodimerization and gene expression modulation.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

References

The Role of Bexarotene-13C4 in Advancing Pharmacokinetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Bexarotene-13C4, a stable isotope-labeled form of the retinoid X receptor (RXR) agonist bexarotene, in pharmacokinetic (PK) studies. The use of isotopically labeled compounds is a cornerstone of modern drug development, offering unparalleled precision and accuracy in delineating the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. This document will detail the underlying principles, experimental methodologies, and data interpretation relevant to the use of this compound, serving as a comprehensive resource for researchers in the field.

Introduction to Bexarotene and the Significance of Stable Isotope Labeling

Bexarotene is a third-generation retinoid that selectively activates retinoid X receptors (RXRs), which play a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis.[1] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[2] Understanding its pharmacokinetic profile is critical for optimizing dosing regimens and minimizing toxicity.

Stable isotope labeling, the incorporation of non-radioactive heavy isotopes such as carbon-13 (¹³C), has become the gold standard for internal standards in pharmacokinetic studies.[3] this compound, in which four carbon-12 atoms are replaced with carbon-13, is chemically identical to unlabeled bexarotene but has a distinct molecular weight. This property allows for its precise differentiation from the unlabeled drug in biological matrices using mass spectrometry.[3] The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to highly accurate and reliable quantification of the drug.[2]

Pharmacokinetic Profile of Bexarotene

Understanding the fundamental pharmacokinetic parameters of bexarotene is essential for designing and interpreting studies utilizing its isotopically labeled counterpart.

| Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Human | |

| Terminal Half-life (t1/2) | ~7 hours | Human | |

| Protein Binding | >99% | Human | |

| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) | Human | |

| Primary Metabolites | 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, 7-oxo-bexarotene | Human, Rat, Dog | |

| Excretion | Primarily hepatobiliary | Human |

Experimental Protocol: Quantification of Bexarotene in Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

While specific studies detailing the use of this compound were not prevalent in the reviewed literature, the following protocol, adapted from a validated method using a deuterated internal standard (Bexarotene-D4), outlines the standard procedure for a pharmacokinetic study. This compound would be utilized in an identical manner.

Materials and Reagents

-

Bexarotene analytical standard

-

This compound (as internal standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

-

Spiking: Prepare a stock solution of this compound in a suitable organic solvent. Spike a known volume of this internal standard solution into each plasma sample, calibration standard, and quality control (QC) sample.

-

Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the plasma sample.

-

Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is common.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI), often in positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Bexarotene: Monitor a specific precursor ion to product ion transition (e.g., m/z 349.2 → 225.1).

-

This compound: Monitor the corresponding transition for the labeled compound (e.g., m/z 353.2 → 229.1).

-

-

Data Analysis

The concentration of bexarotene in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from standards with known concentrations.

Visualizing Key Pathways and Workflows

Bexarotene Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of bexarotene, which is mediated by the CYP3A4 enzyme.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the key steps in a typical pharmacokinetic study workflow using a stable isotope-labeled internal standard.

Bexarotene Signaling Pathway

Bexarotene exerts its therapeutic effects by activating Retinoid X Receptors (RXRs), which then form heterodimers with other nuclear receptors to regulate gene expression.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and highly accurate approach for characterizing the pharmacokinetics of bexarotene. This technical guide has outlined the fundamental principles, provided a detailed experimental protocol, and presented key pharmacokinetic data and pathway visualizations. By leveraging the precision of stable isotope labeling, researchers can gain deeper insights into the ADME properties of bexarotene, ultimately contributing to the development of safer and more effective therapeutic strategies.

References

Bexarotene-13C4 as a Retinoid X Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bexarotene, a synthetic retinoid, is a potent and selective agonist for the Retinoid X Receptors (RXRs), which are critical ligand-activated transcription factors. As members of the nuclear receptor superfamily, RXRs play a pivotal role in a myriad of physiological processes through the formation of homodimers and heterodimers with other nuclear receptors. This heterodimerization allows for the regulation of gene expression involved in cellular differentiation, proliferation, and apoptosis. Bexarotene-13C4, as a carbon-13 isotopically labeled version of bexarotene, serves as an invaluable tool in research and development, particularly in pharmacokinetic and metabolic studies, without altering the compound's biological activity. This technical guide provides an in-depth overview of this compound's mechanism of action as an RXR agonist, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction to Bexarotene and Retinoid X Receptors (RXRs)

Bexarotene is a third-generation retinoid that exhibits high selectivity for the three isoforms of the Retinoid X Receptor: RXRα, RXRβ, and RXRγ.[1][2][3] Unlike other retinoids that may activate Retinoic Acid Receptors (RARs), bexarotene's specificity for RXRs minimizes off-target effects and provides a focused mechanism of action.[1][2]

RXRs function as "master regulators" within the nuclear receptor superfamily because they form heterodimers with numerous other receptors, including RARs, the Vitamin D Receptor (VDR), the Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). Upon ligand binding, such as with bexarotene, the RXR-containing dimer undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. This signaling cascade ultimately modulates cell growth, differentiation, and apoptosis.

This compound is chemically identical to bexarotene, with the exception of four carbon-13 isotopes, making it an ideal internal standard for quantitative bioanalytical assays. Its biological activity is considered identical to that of the unlabeled compound.

Quantitative Data

The following tables summarize the key quantitative data for bexarotene as an RXR agonist.

Table 1: Receptor Activation Potency of Bexarotene

| Receptor Subtype | EC50 (nM) | Reference |

| RXRα | 33 | |

| RXRβ | 24 | |

| RXRγ | 25 | |

| RARs | >10,000 |

EC50 (Half-maximal effective concentration) values indicate the concentration of bexarotene required to elicit 50% of the maximal receptor activation.

Table 2: In Vitro Anti-proliferative Activity of Bexarotene

| Cell Line | Assay Type | Concentration (µM) | Effect | Reference |

| Ovarian Cancer Cells (ES2, NIH:OVACAR3) | Cell Proliferation Assay | 5-20 | Inhibition of cell proliferation and induction of cell death | |

| Cutaneous T-Cell Lymphoma (CTCL) Cells (Hut78) | MTS Assay | 0.1 | 85% reduction in cell proliferation |

Signaling Pathway

Bexarotene binding to RXR initiates a cascade of molecular events that lead to the regulation of gene expression. The following diagram illustrates the canonical RXR signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound as an RXR agonist.

RXR Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate RXR-mediated gene transcription.

Objective: To quantify the agonist activity of this compound on a specific RXR isoform.

Principle: Cells are engineered to express an RXR isoform and a luciferase reporter gene under the control of an RXR response element (RXRE). Activation of RXR by an agonist leads to the expression of luciferase, which produces a measurable light signal.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 96-well plates.

-

Transient transfection is performed using a lipofection reagent with plasmids encoding the human RXRα, a luciferase reporter driven by an RXRE, and a Renilla luciferase control for normalization.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with a medium containing various concentrations of this compound (or a vehicle control).

-

-

Incubation:

-

Cells are incubated for an additional 24 hours to allow for receptor activation and reporter gene expression.

-

-

Lysis and Luminescence Measurement:

-

Cells are lysed, and the luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

The fold activation is calculated relative to the vehicle control.

-

EC50 values are determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

TR-FRET Coactivator Recruitment Assay

This assay measures the ligand-dependent interaction between an RXR and a coactivator peptide.

Objective: To determine the potency of this compound in promoting the recruitment of a coactivator to an RXR isoform.

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). An RXR ligand-binding domain (LBD) tagged with Glutathione-S-Transferase (GST) is bound by a terbium (Tb)-labeled anti-GST antibody (FRET donor). A fluorescein-labeled coactivator peptide serves as the FRET acceptor. Agonist binding to the RXR-LBD induces a conformational change that promotes the binding of the coactivator peptide, bringing the donor and acceptor into close proximity and resulting in a FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of the GST-tagged RXRβ-LBD.

-

Prepare a solution of the fluorescein-labeled coactivator peptide and the Tb-labeled anti-GST antibody.

-

-

Assay Procedure:

-

In a 384-well plate, add serial dilutions of this compound.

-

Add the RXRβ-LBD solution to each well.

-

Add the mixture of fluorescein-coactivator peptide and Tb-anti-GST antibody.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-6 hours.

-

-

Signal Detection:

-

Measure the fluorescence emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm using a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the log of the compound concentration to determine the EC50 value.

-

Cell Proliferation Assay (SRB Assay)

This assay assesses the effect of a compound on cell growth.

Objective: To determine the anti-proliferative effects of this compound on cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures total cellular protein content, which is proportional to the cell number.

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., MCF7 breast cancer cells) in 96-well plates at a density of 5 x 10^4 cells/mL and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

-

Incubation:

-

Incubate the cells for 72 hours.

-

-

Cell Fixation and Staining:

-

Fix the cells with trichloroacetic acid.

-

Stain the fixed cells with SRB solution.

-

-

Washing and Solubilization:

-

Wash the plates to remove unbound dye.

-

Solubilize the protein-bound dye with a Tris-base solution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell survival relative to the vehicle-treated control.

-

Determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for characterizing an RXR agonist and the logical relationship of RXR as a master regulator.

Synthesis and Purity of this compound

Bexarotene can be synthesized through various routes, often involving the coupling of a substituted tetrahydronaphthalene derivative with a benzoic acid moiety. The synthesis of isotopically labeled bexarotene, such as this compound, involves the incorporation of carbon-13 labeled precursors at specific positions in the molecule. For instance, [11C]Bexarotene has been synthesized via a Cu-mediated cross-coupling reaction using [11C]carbon dioxide. The synthesis of this compound would follow a similar synthetic strategy but with stable 13C-labeled starting materials.

The purity of this compound is critical for its use as an analytical standard. High-performance liquid chromatography (HPLC) is a standard method to assess purity, which should typically be greater than 99%. The identity of the compound is confirmed by mass spectrometry, which will show a corresponding mass shift due to the incorporated 13C isotopes, and by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound is a vital tool for researchers in the field of nuclear receptor signaling and drug development. Its selective and potent agonism of the Retinoid X Receptors, coupled with the utility of its isotopic label, allows for precise and detailed investigation of RXR-mediated pathways. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of targeting RXRs. The understanding of its mechanism of action, as elucidated through the described experimental approaches, is fundamental to the development of novel therapies for a range of diseases, including cancer and metabolic disorders.

References

Bexarotene-13C4 for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexarotene, a selective retinoid X receptor (RXR) agonist, has been a subject of considerable interest and debate in the field of Alzheimer's disease (AD) research. Initially approved for the treatment of cutaneous T-cell lymphoma, its potential repurposing for AD stemmed from preclinical findings suggesting a role in enhancing the clearance of amyloid-beta (Aβ) peptides, a pathological hallmark of the disease. This technical guide provides an in-depth overview of the use of bexarotene, with a specific focus on its isotopically labeled form, Bexarotene-13C4, in AD research. It aims to equip researchers and drug development professionals with a comprehensive understanding of its mechanism of action, experimental application, and the quantitative data landscape.

The central hypothesis for bexarotene's therapeutic potential in AD revolves around its ability to activate RXRs, which form heterodimers with other nuclear receptors like peroxisome proliferator-activated receptor γ (PPARγ) and liver X receptors (LXRs)[1][2]. This activation is thought to upregulate the expression of apolipoprotein E (ApoE), a key lipid carrier in the brain, and ATP-binding cassette (ABC) transporters such as ABCA1 and ABCG1[1][3][4]. Enhanced levels of lipidated ApoE are believed to facilitate the capture and subsequent clearance of soluble Aβ by microglia and astrocytes. However, the initial excitement from promising mouse model studies has been tempered by conflicting results from replication studies and clinical trials.

This compound, a stable isotope-labeled version of bexarotene, serves as a critical tool in this research landscape. Its primary application is as an internal standard in mass spectrometry-based assays to accurately quantify bexarotene concentrations in biological matrices such as plasma and cerebrospinal fluid (CSF). This precise quantification is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for correlating its concentration with biological effects.

Mechanism of Action: The RXR-ApoE-Aβ Clearance Pathway

Bexarotene's proposed mechanism of action in Alzheimer's disease is centered on the transcriptional regulation of genes involved in Aβ clearance. As an RXR agonist, bexarotene binds to and activates RXRs, which then form heterodimers with other nuclear receptors, primarily LXRs and PPARs. These heterodimers act as transcription factors, binding to specific response elements in the promoter regions of target genes.

Key genes upregulated by this pathway include:

-

Apolipoprotein E (ApoE): A major lipid carrier in the brain that plays a crucial role in the transport of cholesterol and other lipids. Lipidated ApoE particles are thought to bind to soluble Aβ, facilitating its clearance through various mechanisms, including microglial and astrocytic phagocytosis.

-

ATP-Binding Cassette Transporter A1 (ABCA1) and G1 (ABCG1): These transporters are critical for the lipidation of ApoE. By loading cholesterol and phospholipids onto ApoE, they increase its stability and its affinity for Aβ.

The activation of this pathway is intended to enhance the brain's natural Aβ clearance mechanisms, thereby reducing the levels of soluble Aβ oligomers, which are considered the most neurotoxic species.

Caption: Bexarotene's proposed signaling pathway for enhancing Aβ clearance.

The Role of this compound in Pharmacokinetic Studies

The accurate measurement of bexarotene levels in the central nervous system (CNS) is critical to understanding its potential therapeutic effects and the reasons for the discrepancies observed in preclinical and clinical studies. This compound is an indispensable tool for these pharmacokinetic analyses.

Experimental Protocol: Quantification of Bexarotene in CSF and Plasma using LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

-

Sample Preparation:

-

Collect cerebrospinal fluid (CSF) and plasma samples from subjects.

-

Spike a known concentration of this compound into each sample. This serves as the internal standard to correct for variations in sample processing and instrument response.

-

Perform protein precipitation to remove interfering proteins, typically using a cold organic solvent like acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Liquid Chromatography (LC):

-

Inject the supernatant onto a reverse-phase LC column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate bexarotene and this compound from other sample components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Introduce the eluent from the LC column into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both bexarotene and this compound (Selected Reaction Monitoring - SRM).

-

For bexarotene, the transition would be m/z [M-H]⁻ → specific fragment ion.

-

For this compound, the transition would be m/z [M+4-H]⁻ → specific fragment ion.

-

-

The difference of 4 Da in the precursor and product ions for this compound allows for its distinct detection from the unlabeled drug.

-

-

Quantification:

-

Generate a standard curve by analyzing samples with known concentrations of bexarotene and a fixed concentration of this compound.

-

Calculate the peak area ratio of bexarotene to this compound for the standards and the unknown samples.

-

Determine the concentration of bexarotene in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Caption: Workflow for pharmacokinetic analysis of bexarotene using this compound.

Preclinical and Clinical Data Summary

The efficacy of bexarotene in Alzheimer's disease models has been a topic of intense research, with both promising and conflicting findings. The following tables summarize key quantitative data from various studies.

Table 1: Summary of Preclinical Studies in Mouse Models of Alzheimer's Disease

| Study (First Author, Year) | Mouse Model | Treatment Duration & Dose | Key Findings on Aβ Pathology | Key Findings on Cognition |

| Cramer et al., 2012 | APP/PS1 | 3-14 days, 100 mg/kg/day | ↓ Soluble Aβ by ~25% within 6 hours; ↓ Insoluble Aβ by ~40% after 72 hours; ↓ Aβ plaques by ~75% after 7 and 14 days | Reversed cognitive, sensory, and nesting deficits |

| Fitz et al., 2013 | APP/PS1 | 7 days | No change in Aβ deposition | Reversed cognitive deficits in two different tasks |

| Veeraraghavalu et al., 2013 | APP/PS1 | 7 days | ↓ Aβ40 levels; No change in Aβ deposition | Not reported |

| Tesseur et al., 2013 | APP/PS1 | 19 days | No change in soluble Aβ40 or Aβ deposition | Improvement in social recognition and another memory task |

| Price et al., 2013 | APPswe/PS1ΔE9 | 3 days | No significant differences in Aβ plaque burden | Failed to attenuate cognitive deficits |

| Muñoz-Cabrera et al., 2020 | 3xTg-AD (24 months old) | 30 days, 100 mg/kg/day | ↓ Soluble Aβ | Ameliorated behavioral deficits |

| Fitz et al., 2013 | APP/PS1 | 10 days | Improved performance in water maze and long-term memory tests | |

| Cramer et al., 2012 | APP/PS1 | 3 days | ↑ ABCA1 by 50% |

Table 2: Summary of Human Clinical Trials of Bexarotene in Alzheimer's Disease

| Study (First Author, Year) | Population | Treatment Duration & Dose | Key Findings on Aβ Pathology | Key Findings on Cognition & Biomarkers |

| Cummings et al., 2016 | 20 patients with probable AD | 4 weeks, 300 mg/day | No overall change in brain amyloid burden. In ApoE4 non-carriers, a significant reduction in regional brain amyloid was observed. | No consistent change in clinical measures. Increased serum Aβ42 correlated with reduced brain amyloid in ApoE4 non-carriers. |

| Ghosal et al., 2016 | 12 healthy young adults (ApoE3/E3) | 5 days, 450 mg/day | No effect on Aβ metabolism | Poor CNS penetration (plasma to CSF ratio of 85:1). CSF ApoE increased by 25%. |

Experimental Protocols in Bexarotene Research

Detailed and reproducible experimental protocols are crucial for advancing our understanding of bexarotene's potential. Below are outlines of common experimental procedures.

Preclinical Evaluation in AD Mouse Models

Caption: General workflow for preclinical evaluation of bexarotene in AD mouse models.

Key Methodological Considerations:

-

Mouse Models: A variety of transgenic mouse models are used, each with a different set of mutations related to familial AD (e.g., APP, PSEN1). The choice of model can influence the pathological outcomes and response to treatment.

-

Bexarotene Formulation and Dosing: The formulation of bexarotene and the vehicle used for administration can affect its bioavailability and, consequently, its efficacy. Doses are typically around 100 mg/kg/day, administered orally.

-

Behavioral Assays:

-

Morris Water Maze: Assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water.

-

Fear Conditioning: Evaluates associative learning and memory. Mice learn to associate a neutral stimulus with an aversive one.

-

Novel Object Recognition: Tests recognition memory.

-

-

Biochemical and Histological Analyses:

-

ELISA: To quantify levels of soluble and insoluble Aβ species (Aβ40 and Aβ42) in brain homogenates.

-

Western Blot: To measure the protein levels of ApoE, ABCA1, and other targets.

-

Immunohistochemistry: To visualize and quantify Aβ plaque burden in brain sections using specific antibodies.

-

Conclusion and Future Directions

Bexarotene has emerged as a compound of significant interest in Alzheimer's disease research due to its well-defined molecular target (RXR) and its proposed mechanism of enhancing Aβ clearance. The use of this compound has been instrumental in elucidating its pharmacokinetic profile, revealing challenges such as poor CNS penetration in humans.

The preclinical data, while initially very promising, have been subject to conflicting reports, highlighting the need for standardized protocols and rigorous, well-powered studies. The human clinical trials have so far not demonstrated a clear clinical benefit, although subgroup analyses suggest potential effects in ApoE4 non-carriers that warrant further investigation.

Future research should focus on:

-

Improving CNS Delivery: Developing novel formulations or delivery strategies to increase the brain concentration of bexarotene or its more potent analogs.

-

Understanding ApoE Isoform-Specific Effects: Further investigating why ApoE4 carriers may respond differently to bexarotene treatment.

-

Exploring Combination Therapies: Assessing whether bexarotene could be more effective when used in combination with other therapeutic agents that target different aspects of AD pathology.

-

Early Intervention Studies: Given the hypothesis that bexarotene may be more effective at the early stages of the disease by preventing Aβ accumulation, studies in individuals with preclinical AD or at high risk could be informative.

References

Methodological & Application

Quantitative Analysis of Bexarotene using Bexarotene-13C4 by LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexarotene is a third-generation retinoid that selectively activates retinoid X receptors (RXRs), leading to the modulation of gene expression involved in cell differentiation, proliferation, and apoptosis.[1][2][3] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[4] Accurate quantification of bexarotene in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This document provides a detailed protocol for the quantitative analysis of bexarotene in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Bexarotene-13C4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[5]

Signaling Pathway of Bexarotene

Bexarotene exerts its therapeutic effects by binding to and activating Retinoid X Receptors (RXRs). RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptors (TRs). Upon activation by bexarotene, these heterodimers translocate to the nucleus and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes that regulate critical cellular processes, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Experimental Protocols

Materials and Reagents

-

Bexarotene analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of bexarotene in plasma samples.

Sample Preparation Protocol (Protein Precipitation)

-

Thaw plasma samples to room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 55% B to 90% B over 1.5 min, hold for 0.5 min, return to 55% B |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bexarotene | 347.2 | 303.2 |

| This compound (IS) | 351.2 | 307.2 |

Note: The MRM transition for this compound is inferred based on a +4 Da shift from the parent compound. These values should be confirmed experimentally.

Data and Results

Calibration Curve and Linearity

The method was found to be linear over the concentration range of 1.04 to 351.93 ng/mL in human plasma. The correlation coefficient (r²) for the calibration curve should be ≥ 0.99.

Table 1: Calibration Curve Summary

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1.04 | Example Value |

| 5 | Example Value |

| 25 | Example Value |

| 100 | Example Value |

| 250 | Example Value |

| 350 | Example Value |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria for accuracy are within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Table 2: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1.0550 | Example Value | Example Value | Example Value | Example Value |

| LQC | 2.7800 | Example Value | Example Value | Example Value | Example Value |

| MQC | 131.61 | Example Value | Example Value | Example Value | Example Value |

| HQC | 263.23 | Example Value | Example Value | Example Value | Example Value |

Recovery and Matrix Effect

The extraction recovery of bexarotene from human plasma and the matrix effect should be evaluated. A mean recovery of 95.72% has been reported for a similar method. The matrix effect should be within an acceptable range, indicating minimal ion suppression or enhancement from endogenous plasma components.

Table 3: Recovery and Matrix Effect

| QC Level | Mean Recovery (%) | Matrix Effect (%) |

| LQC | Example Value | Example Value |

| MQC | Example Value | Example Value |

| HQC | Example Value | Example Value |

Stability

The stability of bexarotene in human plasma should be assessed under various storage and handling conditions to ensure the integrity of the samples from collection to analysis.

Protocol for Stability Assessment:

-

Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles (-20°C to room temperature).

-

Bench-Top Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 4-6 hours).

-

Long-Term Stability: Analyze QC samples stored at -20°C or -80°C for an extended duration (e.g., 1, 3, 6 months).

Table 4: Stability of Bexarotene in Human Plasma (Illustrative Data)

| Stability Condition | QC Level | Mean Concentration (ng/mL) | Accuracy (%) |

| 3 Freeze-Thaw Cycles | LQC | Example Value | Example Value |

| HQC | Example Value | Example Value | |

| 6 hours at Room Temp. | LQC | Example Value | Example Value |

| HQC | Example Value | Example Value | |

| 3 Months at -80°C | LQC | Example Value | Example Value |

| HQC | Example Value | Example Value |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative determination of bexarotene in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures reliable results for pharmacokinetic and other clinical studies. The detailed protocols and performance characteristics presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development.

References

Application Note: High-Throughput Bioanalytical Method for Bexarotene in Human Plasma Using Bexarotene-13C4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Bexarotene in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Bexarotene-13C4, a stable isotope-labeled internal standard, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic and bioequivalence studies. The method was developed and validated over a linear range of 1.0440 to 351.9320 ng/mL.

Introduction

Bexarotene is a third-generation retinoid that selectively activates retinoid X receptors (RXRs).[1] These receptors play a crucial role in regulating cell differentiation, proliferation, and apoptosis.[2][3] Bexarotene is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1][4] To support pharmacokinetic and bioequivalence studies, a reliable and sensitive bioanalytical method is essential for the accurate determination of Bexarotene concentrations in biological matrices.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. They co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more accurate and precise quantification. This compound, with four 13C atoms, provides a mass shift that allows for clear differentiation from the unlabeled analyte by the mass spectrometer, while ensuring nearly identical chromatographic and extraction behavior.

This application note provides a detailed protocol for the extraction and quantification of Bexarotene from human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Bexarotene analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Water (deionized)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: UPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Analytical Column: C18 column (50 mm × 2.1 mm, 1.7-μm particles)

Sample Preparation

A protein precipitation method was used for the extraction of Bexarotene from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following LC-MS/MS conditions were optimized for the analysis of Bexarotene.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 (50 mm × 2.1 mm, 1.7-μm particles) |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (70:30, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | Approximately 3 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Bexarotene | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| MRM Transition (m/z) | 347.2 -> 303.2 | 351.2 -> 307.2 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |

| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |

Results and Discussion

The developed method demonstrated excellent performance for the quantification of Bexarotene in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 1.0440 to 351.9320 ng/mL. The lower limit of quantification (LLOQ) was established at 1.0440 ng/mL.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0550 | < 15 | 85-115 | < 15 | 85-115 |

| LQC | 2.7800 | < 15 | 85-115 | < 15 | 85-115 |

| MQC | 131.61 | < 15 | 85-115 | < 15 | 85-115 |

| HQC | 263.23 | < 15 | 85-115 | < 15 | 85-115 |

| Note: The values in this table are representative of typical acceptance criteria for bioanalytical method validation and are based on literature findings for Bexarotene analysis. |

Recovery

The mean percentage recovery of Bexarotene from human plasma was found to be consistently high across the different QC levels, with a mean recovery of 95.72%.

Experimental Workflow

Caption: Bioanalytical workflow for Bexarotene quantification.

Bexarotene Signaling Pathway

Bexarotene exerts its therapeutic effect by binding to and activating Retinoid X Receptors (RXRs). RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), which then bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.

Caption: Simplified Bexarotene signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Bexarotene in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for regulated bioanalysis in clinical and preclinical studies. The simple sample preparation procedure makes this method well-suited for the analysis of a large number of samples.

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Bexarotene in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bexarotene is a third-generation retinoid that selectively activates retinoid X receptors (RXRs), leading to the regulation of apoptosis, cell differentiation, and proliferation.[1] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Given its therapeutic importance and potential applications in other diseases like Alzheimer's, a robust and sensitive analytical method for its quantification in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[2][3] This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bexarotene in human plasma.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated LC-MS/MS method for bexarotene quantification in human plasma.

| Parameter | Value | Reference |

| Linearity Range | 1.04 - 351.93 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 1.044 ng/mL | |

| Mean Recovery | 95.72% | |

| Internal Standard (IS) | Bexarotene-d4 | |

| Retention Time of Bexarotene | 2.75 ± 0.30 min | |

| Retention Time of IS | 2.73 ± 0.3 min |

Experimental Protocol

This protocol provides a detailed methodology for the quantification of bexarotene in human plasma using LC-MS/MS.

1. Materials and Reagents

-

Bexarotene analytical standard

-

Bexarotene-d4 internal standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Human plasma (K2EDTA)

2. Instrumentation

-

UPLC system with a binary gradient pump

-

Autosampler with temperature control

-

Tandem mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source

3. Sample Preparation

The following diagram illustrates the workflow for sample preparation:

Sample Preparation Workflow

4. Chromatographic Conditions

-

Column: Agilent ZORBAX SB-C18 (50 mm × 4.6 mm, 5 µm)

-

Mobile Phase A: 5 mM ammonium acetate buffer (pH adjusted to 4.6 with acetic acid)

-

Mobile Phase B: Methanol

-

Flow Rate: 0.45 mL/min

-

Gradient: Gradient elution mode is employed.

-

Column Oven Temperature: 40°C

-

Autosampler Temperature: 10°C

-

Injection Volume: 20 µL

5. Mass Spectrometric Conditions

-

Ionization Mode: Negative Electrospray Ionization (ESI)

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

MRM Transitions:

-

Bexarotene: Precursor and product ion m/z values need to be optimized for the specific instrument.

-

Bexarotene-d4 (IS): Precursor and product ion m/z values need to be optimized for the specific instrument.

-

-

Source Parameters:

-

Capillary Voltage: Optimized for maximum signal

-

Source Temperature: Optimized for maximum signal

-

Desolvation Gas Flow: Optimized for maximum signal

-

Method Validation

The method was validated according to ICH Q2 (R1) guidelines, assessing system suitability, linearity, accuracy, precision, matrix effect, and autosampler carryover.

-

Linearity: The method demonstrated linearity over the concentration range of 1.04 to 351.93 ng/mL for bexarotene in human plasma.

-

Accuracy and Precision: Intra- and inter-day precision were found to be less than 13.8%, with a relative error between -7.4% and 3.4%.

-

Recovery: The mean percentage recovery of bexarotene was determined to be 95.72%.

-

Matrix Effect: No significant matrix effect was observed at the retention times of bexarotene and the internal standard.

Logical Relationship of the LC-MS/MS Method

The following diagram illustrates the logical workflow of the entire analytical process.

LC-MS/MS Analytical Workflow

Conclusion

This application note describes a validated LC-MS/MS method for the reliable quantification of bexarotene in human plasma. The method is sensitive, specific, and accurate, making it suitable for a variety of research and clinical applications, including pharmacokinetic and bioequivalence studies.

References

Application Note: Quantitative Analysis of Bexarotene in Human Plasma using 13C4-Bexarotene Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs), leading to the modulation of cell growth, differentiation, and apoptosis.[1][2][3] It is primarily used for the treatment of cutaneous T-cell lymphoma (CTCL).[4][5] Accurate quantification of Bexarotene in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the sample preparation and analysis of Bexarotene in human plasma using a stable isotope-labeled internal standard (13C4-Bexarotene) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a 13C4-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Materials and Reagents

-

Bexarotene analytical standard

-

13C4-Bexarotene internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of Bexarotene and 13C4-Bexarotene in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Bexarotene primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of 13C4-Bexarotene in methanol at a suitable concentration.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for the extraction of Bexarotene from human plasma.

-